molecular formula C21H25N5O B5544874 3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine

3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine

Cat. No. B5544874
M. Wt: 363.5 g/mol
InChI Key: SBMUNDAFNCMVQD-UHFFFAOYSA-N
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Description

3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C21H25N5O and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.20591044 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Approaches : Researchers have developed novel synthetic routes and methodologies for creating imidazo[1,2-a]pyridine derivatives and related compounds. These methods include multicomponent reactions, tandem processes, and transition-metal-catalyzed C–H activation, highlighting the versatility and broad applicability of these compounds in chemical synthesis (Pericherla et al., 2015).

Biological Evaluation

  • Antitumor and Anticancer Properties : Several studies have focused on the evaluation of these compounds for their potential antitumor and anticancer activities. The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, for instance, has been motivated by their roles as mitotic inhibitors with significant antitumor activity in preclinical models (Temple et al., 1987). Furthermore, the development of pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines has been guided by their broad spectrum antitumor activity, showcasing the therapeutic potential of these chemical frameworks (El-Subbagh et al., 2000).

Chemical Properties and Applications

  • Chemical Reactivity and Sensor Applications : The diverse chemical reactivity of these compounds enables their use in various applications, including as sensors. For example, the development of a novel fluorescence sensor for hydrazine based on pyrazole formation reaction demonstrates the utility of these compounds in detecting environmental and biological analytes (Li et al., 2018).

  • Advanced Materials and Catalysis : The structural motifs present in these compounds are not only relevant for their biological activity but also for their potential applications in materials science and catalysis. For instance, the synthesis of 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine under Cu-catalyzed conditions highlights their relevance in developing new materials and catalytic processes (Rao et al., 2017).

Mechanism of Action

If this compound is intended to be used as a drug, its mechanism of action would depend on its specific biological target. The presence of an imidazole ring and a piperidine ring suggests that it might interact with biological receptors or enzymes in a specific way .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Standard safety precautions should be taken when handling this compound, and any waste should be disposed of in accordance with local regulations .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, investigations into its potential biological activity, and the development of synthetic routes for its production .

properties

IUPAC Name

[3-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c27-21(18-13-23-26-11-2-1-8-19(18)26)25-10-4-7-17(15-25)20-22-9-12-24(20)14-16-5-3-6-16/h1-2,8-9,11-13,16-17H,3-7,10,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMUNDAFNCMVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN=C2C3CCCN(C3)C(=O)C4=C5C=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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